molecular formula C11H14FN B1334840 2-(2-Fluorophenyl)piperidine CAS No. 383128-41-4

2-(2-Fluorophenyl)piperidine

Cat. No. B1334840
M. Wt: 179.23 g/mol
InChI Key: TVVQOANABUGGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)piperidine is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules and potential pharmaceutical applications. The incorporation of a fluorine atom into the phenyl ring of piperidine derivatives can alter their chemical and physical properties, making them valuable in drug development and other scientific fields .

Synthesis Analysis

The synthesis of 2-(2-Fluorophenyl)piperidine derivatives has been explored through various methods. One approach involves the regioselective and divergent opening of epoxide-containing 2-aryl-piperidines using a combination of tetrabutylammonium fluoride (TBAF) and potassium bifluoride (KHF2), which allows for the facile synthesis of hydroxylated fluoro-piperidines . Another method includes the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole through a simple and efficient process, characterized by spectral analysis . Additionally, the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine has been reported, which is a candidate for imaging dopamine D4 receptors .

Molecular Structure Analysis

The molecular structure of 2-(2-Fluorophenyl)piperidine derivatives has been studied using various techniques. For instance, the crystal structure of (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one reveals a sofa conformation for the piperidin-4-one ring with equatorial substituents and E configurations for the diene units . Similarly, the crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one shows a chair conformation for the piperidine ring with equatorially oriented substituents .

Chemical Reactions Analysis

The chemical reactivity of 2-(2-Fluorophenyl)piperidine derivatives is diverse. For example, the intramolecular fluorine displacement reaction has been utilized to synthesize 2-aryl-2,3-dihydrospiro[benzofuran-3,4′-piperidines] as potential psychotropic agents . Additionally, the asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones in the presence of a chiral bisphosphine-rhodium catalyst has been employed to synthesize 4-aryl-2-piperidinones with high enantioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Fluorophenyl)piperidine derivatives are influenced by the presence of fluorine. For instance, the diastereoselective synthesis of trans-3-fluoro-2-substituted piperidines showcases the impact of fluorination on the stereochemistry of the resulting compounds . The crystal structure analysis of various derivatives provides insights into the conformational preferences and intermolecular interactions, such as hydrogen bonding and C-H...π interactions, which can affect the compound's solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Enantioselective Synthesis : A novel non-narcotic analgesic derivative of 2-(2-Fluorophenyl)piperidine was synthesized using enantioselective acylation, showing potential in pain management (Nieduzak & Margolin, 1991).
  • Development of Psychotropic Agents : 2-(2-Fluorophenyl)piperidine derivatives have been synthesized for potential use as psychotropic agents, highlighting their relevance in treating psychological disorders (Ong & Agnew, 1981).
  • Synthesis in Neuroleptic Agents : Derivatives of 2-(2-Fluorophenyl)piperidine have been used in synthesizing neuroleptic agents like Fluspirilen and Penfluridol, indicating their significance in psychiatric medication (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Chemical Synthesis and Analysis

  • Crystal Structure and Analysis : A study detailed the synthesis and crystal structure of a 2-(2-Fluorophenyl)piperidine derivative, providing insights into its chemical properties (Anitha et al., 2020).
  • Catalytic Synthesis : Research on catalytic asymmetric synthesis of 4-aryl-2-piperidinones using 2-(2-Fluorophenyl)piperidine demonstrates its utility in developing complex chemical structures (Senda, Ogasawara, & Hayashi, 2001).

Biomedical and Pharmacological Research

  • Antimycobacterial Properties : Spiro-piperidin-4-ones, derived from 2-(2-Fluorophenyl)piperidine, showed promising antimycobacterial activity, indicating potential in tuberculosis treatment (Kumar et al., 2008).
  • PET Imaging Applications : A compound incorporating 2-(2-Fluorophenyl)piperidine was developed for PET imaging of fatty acid amide hydrolase in brains, showing applications in neurological research (Kumata et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Piperidine derivatives including 2-(2-Fluorophenyl)piperidine have been studied for their efficiency in inhibiting corrosion of iron, showing applications in material science (Kaya et al., 2016).

Safety And Hazards

The safety information for “2-(2-Fluorophenyl)piperidine” indicates that it is corrosive . The hazard statements include H302 and H318 . The precautionary statements include P280 and P305+P351+P338 .

Future Directions

The future directions for “2-(2-Fluorophenyl)piperidine” and other piperidine derivatives involve further exploration of their synthesis and pharmacological applications . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

properties

IUPAC Name

2-(2-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVQOANABUGGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402341
Record name 2-(2-fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)piperidine

CAS RN

383128-41-4
Record name 2-(2-Fluorophenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383128-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Fluorophenyl)piperidine
Reactant of Route 2
2-(2-Fluorophenyl)piperidine
Reactant of Route 3
2-(2-Fluorophenyl)piperidine
Reactant of Route 4
2-(2-Fluorophenyl)piperidine
Reactant of Route 5
Reactant of Route 5
2-(2-Fluorophenyl)piperidine
Reactant of Route 6
2-(2-Fluorophenyl)piperidine

Citations

For This Compound
1
Citations
VW Mak, AM Patel, R Yen, J Hanisak… - Journal of Medicinal …, 2022 - ACS Publications
Activation of PKG1α is a compelling strategy for the treatment of cardiovascular diseases. As the main effector of cyclic guanosine monophosphate (cGMP), activation of PKG1α induces …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.